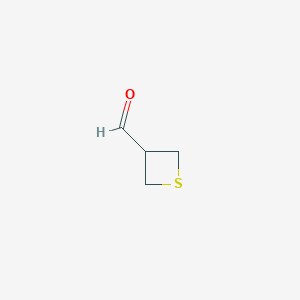

thietane-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

thietane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS/c5-1-4-2-6-3-4/h1,4H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPKYEXPOSXHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thietane 3 Carbaldehyde and Its Core Derivatives

Direct Synthetic Routes to Thietane-3-carbaldehyde

Nucleophilic Cyclization Approaches

Nucleophilic cyclization represents a fundamental and widely employed strategy for the formation of the thietane (B1214591) ring. These methods rely on the formation of a carbon-sulfur bond through the intramolecular attack of a sulfur nucleophile on an electrophilic carbon center.

Intramolecular Substitution Reactions

Intramolecular substitution reactions are a cornerstone in the synthesis of the thietane ring. This approach involves a molecule containing both a thiol or thiolate group and a suitable leaving group, appropriately positioned to facilitate the formation of the four-membered ring upon cyclization. A common strategy is the cyclization of γ-mercaptoalkanols or their derivatives. For instance, the direct cyclization of a 3-mercaptopropan-1-ol unit can be achieved using specific reagents to promote the intramolecular thioetherification. nih.gov Another variation involves the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide, which proceeds via a double nucleophilic displacement mechanism. beilstein-journals.org While a traditional method, it remains a viable route for certain substituted thietanes. beilstein-journals.org

A key precursor for this compound is thietane-3-ol, which can be synthesized via the reaction of (1-chloromethyl)oxiranes with a source of hydrogen sulfide, such as H2S in the presence of a base like Ba(OH)2. nih.gov In this reaction, the hydrogensulfide anion attacks the oxirane ring, leading to a mercaptoalkanolate intermediate that subsequently undergoes intramolecular displacement to form the thietane-3-ol. nih.gov

| Starting Material | Reagents/Conditions | Product | Yield |

| 3-mercaptopropan-1-ol derivative | Ph3P(OEt)2 | Spirothietane derivative | Not specified |

| 1,3-dihaloalkane | Sodium sulfide | Thietane derivative | Varies |

| Chloromethyloxirane | H2S, Ba(OH)2 | Thietan-3-ol (B1346918) | Good |

Ring-Closing Reactions of 3-Mercaptoalkyl Halides or Sulfonates

A closely related and effective method for thietane synthesis is the intramolecular cyclization of 3-mercaptoalkyl halides or sulfonates. beilstein-journals.org In this approach, a linear precursor containing a terminal thiol group and a leaving group (such as a halide or a sulfonate ester, e.g., tosylate or mesylate) at the 3-position is treated with a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then readily attacks the carbon bearing the leaving group in an intramolecular SN2 reaction to furnish the thietane ring. The efficiency of this ring-closing reaction is influenced by factors such as the nature of the leaving group, the reaction conditions, and the substitution pattern of the alkyl chain. This method is a versatile strategy for preparing a variety of substituted thietanes. beilstein-journals.org

| Reactant Type | Key Features | Product |

| 3-Mercaptoalkyl Halide | Halide (Cl, Br, I) as leaving group | Thietane |

| 3-Mercaptoalkyl Sulfonate | Sulfonate (OMs, OTs) as leaving group | Thietane |

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloaddition reactions offer a powerful and direct method for the construction of four-membered rings, including thietanes. These reactions involve the light-induced union of two unsaturated components to form a cycloadduct.

Cycloaddition of Alkenes and Thiocarbonyl Compounds

The photochemical [2+2] cycloaddition of an alkene with a thiocarbonyl compound, often referred to as the thia-Paternò–Büchi reaction, is a significant route for the synthesis of thietanes. beilstein-journals.org In this reaction, the thiocarbonyl compound is excited to a higher electronic state upon absorption of light. The photoexcited thiocarbonyl then reacts with an alkene to form the thietane ring. This method is particularly useful for accessing structurally diverse and highly substituted thietanes. The regioselectivity and stereoselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on both the alkene and the thiocarbonyl compound. A wide range of alkenes and thiocarbonyls, including thioketones and thioaldehydes, can participate in this reaction, although the instability of many thiocarbonyl compounds can be a practical limitation. researchgate.net

| Alkene | Thiocarbonyl Compound | Conditions | Product |

| Electron-rich or electron-deficient alkenes | Thiobenzophenone | UV irradiation (366 nm or 589 nm) | Substituted thietanes |

| Cyclic alkenes (e.g., acenaphthylene, indene) | Xanthione | UV irradiation (Na light) | Spirothietane derivatives |

Carbene-Mediated Ring Enlargement from Photoexcited Thiocarbonyl Compounds

The synthesis of thietanes through a carbene-mediated ring enlargement of a photoexcited thiocarbonyl compound is a less common and more specialized approach. In principle, this process would involve the reaction of a photoexcited thiocarbonyl compound with a carbene or a carbene precursor. The initially formed intermediate, likely a thiocarbonyl ylide, could then undergo a rearrangement or ring-enlargement process to form the thietane ring. However, the reaction of carbenes with thiocarbonyl compounds more commonly leads to the formation of thiiranes (three-membered rings containing sulfur) via 1,3-electrocyclization of the intermediate thiocarbonyl ylide. The subsequent ring enlargement of a thiirane (B1199164) to a thietane is a known transformation but typically occurs as a separate, subsequent reaction rather than a direct outcome of the initial carbene-thiocarbonyl interaction. Therefore, this pathway is not a widely documented direct method for thietane synthesis.

Functionalization of Precursor Thietanes

A key approach to synthesizing this compound involves the modification of a pre-formed thietane ring bearing a functional group at the C-3 position that can be converted into an aldehyde.

The oxidation of a primary alcohol, specifically thietan-3-ylmethanol, to this compound is a theoretically straightforward and common synthetic transformation. This method requires the initial synthesis of the precursor alcohol. While direct oxidation of thietan-3-ol would yield thietan-3-one (B1315229), the oxidation of a hydroxymethyl group at the 3-position provides the target aldehyde. This process typically involves the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

Common oxidizing agents suitable for this conversion include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine). The choice of reagent is critical to ensure the selective formation of the aldehyde without disrupting the thietane ring.

Table 1: Common Oxidation Reagents for Primary Alcohols to Aldehydes

| Reagent/System | Description | Conditions |

| Pyridinium Chlorochromate (PCC) | A milder version of chromic acid. | Typically used in dichloromethane (B109758) (DCM) at room temperature. |

| Pyridinium Dichromate (PDC) | Similar to PCC, can be used for selective oxidation. | Often used in DCM or dimethylformamide (DMF). |

| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. | Requires low temperatures (e.g., -78 °C) and careful control of reagents. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective oxidation. | Performed in chlorinated solvents like DCM at room temperature. |

Formylation reactions introduce a formyl group (-CHO) onto a substrate. In the context of this compound synthesis, this could involve the reaction of a 3-thietanyl organometallic species with a formylating agent. For instance, a Grignard reagent or an organolithium compound derived from a 3-halothietane could be reacted with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate. This approach is contingent on the successful preparation and stability of the 3-thietanyl organometallic intermediate.

Synthesis of this compound Precursors and Derivatives

The synthesis of this compound is intrinsically linked to the availability of its precursors, notably thietan-3-one and thietane-3-carboxylic acid.

Thietan-3-one is a crucial and versatile intermediate in the synthesis of various 3-substituted thietanes. acs.orgchemrxiv.org It serves as a common starting point for introducing a wide range of functional groups at the 3-position of the thietane ring. acs.orgchemrxiv.org One of the earliest methods for the synthesis of substituted thietan-3-ones involves the reaction of methyl-substituted 2,4-dibromopentan-3-ones with sulfide ions. thieme-connect.de

The carbonyl group of thietan-3-one readily undergoes nucleophilic addition with Grignard reagents (RMgX) or organolithium reagents (RLi). acs.orgchemrxiv.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk This reaction is a powerful method for the synthesis of tertiary thietan-3-ols, where a new carbon-carbon bond is formed at the C-3 position. acs.orgchemguide.co.uknih.gov The resulting tertiary alcohol can then be a precursor for further functionalization.

The general reaction involves the addition of the organometallic reagent to the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. libretexts.orgchemguide.co.uk

Table 2: Examples of Grignard Reagent Additions to Thietan-3-one

| Grignard Reagent | Product | Reference |

| 4-Methoxyphenyl magnesium bromide | 3-(4-Methoxyphenyl)thietan-3-ol | acs.org |

| 4-Methylphenyl magnesium bromide | 3-(p-tolyl)thietan-3-ol | acs.org |

| 4-Chlorophenyl magnesium bromide | 3-(4-Chlorophenyl)thietan-3-ol | nih.gov |

This reaction provides a divergent approach to a variety of 3-substituted thietane derivatives. acs.orgchemrxiv.org The choice of the Grignard or organolithium reagent determines the nature of the substituent introduced at the 3-position. acs.org

Thietane-3-carboxylic acid is another important precursor. For instance, 3-aminothietane-3-carboxylic acid has been synthesized from thietan-3-ol. nih.govbeilstein-journals.org The carboxylic acid functional group can be reduced to a primary alcohol (thietan-3-ylmethanol) using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be oxidized to this compound as described in section 2.1.3.1.

The synthesis of thietane-3-carboxylic acid derivatives can also be achieved through other routes, such as the selective oxidative cleavage of certain precursor molecules. chemrxiv.org

Synthesis of Thietane-3-methanol

The synthesis of thietane-3-methanol can be directly accomplished via the reduction of this compound. This is a standard functional group transformation in organic chemistry. While specific literature examples detailing this exact reaction are not provided in the search results, the conversion is typically achieved using common reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes to primary alcohols. The choice of reagent and solvent would depend on the presence of other functional groups within the molecule.

Thietane-3-methanol can also be synthesized by the reduction of thietane-3-carboxylic acid or its derivatives, such as esters. This transformation typically requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids and esters directly to primary alcohols. researchgate.net The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by workup to yield the alcohol. General studies on the reduction of esters to alcohols are well-documented, providing a reliable basis for this synthetic step. researchgate.net

Synthesis of Thietane Sulfoxides and Sulfones

The oxidation of the sulfur atom in the thietane ring to form sulfoxides and sulfones provides a key method for modifying the properties of these four-membered heterocycles. These oxidized derivatives, particularly thietane 1,1-dioxides, are of growing interest in medicinal chemistry.

Controlled Oxidation of Thietane Ring

The oxidation of thietanes can be controlled to yield either the corresponding thietane-1-oxide (sulfoxide) or thietane-1,1-dioxide (sulfone). The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. For instance, the use of one equivalent of an oxidizing agent like hydrogen peroxide can lead to the formation of the sulfoxide. youtube.com Further oxidation, often with a stronger oxidizing agent or an excess of the same reagent, will produce the sulfone. youtube.com This stepwise oxidation allows for the selective synthesis of either the sulfoxide or the sulfone, depending on the desired product.

A common reagent for the oxidation of thietanes to their corresponding dioxides is meta-chloroperoxybenzoic acid (mCPBA). chemrxiv.org The reaction of 3-aryl-thietan-3-ols with mCPBA readily converts them to the respective thietane dioxides. chemrxiv.org This method is efficient for preparing precursors for further derivatization.

Divergent Approaches to 3,3-Disubstituted Thietane Dioxide Derivatives

Recent research has focused on developing divergent synthetic routes to 3,3-disubstituted thietane dioxide derivatives, which are understudied but hold potential in pharmaceutical and agricultural applications. chemrxiv.orgacs.org One such approach begins with the readily available precursor, thietane-3-one. chemrxiv.org This ketone can react with Grignard or organolithium reagents to form various 3-substituted-thietan-3-ols. chemrxiv.org These tertiary alcohols are then oxidized to their corresponding thietane dioxides. chemrxiv.org

The key to the divergent strategy lies in the subsequent reactions of the 3-aryl-thietan-3-ol dioxides. By using catalytic amounts of Lewis or Brønsted acids, carbocations are formed on the four-membered ring. chemrxiv.orgchemrxiv.org These carbocation intermediates can then be coupled with a variety of nucleophiles, including arenes, thiols, and alcohols, to generate a diverse library of 3,3-disubstituted thietane dioxide derivatives. chemrxiv.orgresearchgate.netresearchgate.net This methodology provides a rapid and flexible route to novel derivatives from a common intermediate. acs.org

The stability of these 3,3-disubstituted thietane-1,1-dioxides has been investigated, showing good stability under both acidic and basic conditions, which is a desirable property for their potential applications. acs.org

Table 1: Examples of Nucleophiles Used in the Divergent Synthesis of 3,3-Disubstituted Thietane Dioxides

| Nucleophile Type | Example Nucleophile | Catalyst |

|---|---|---|

| Arene | Substituted benzenes | Lewis Acid (e.g., Ca(NTf₂)₂) |

| Thiol | Aromatic and aliphatic thiols | Lewis Acid (e.g., Ca(NTf₂)₂) |

| Alcohol | Primary and benzylic alcohols | Brønsted Acid (e.g., Tf₂NH) |

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

A significant advancement in the synthesis of chiral thietane derivatives is the development of a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. nih.govacs.org This method allows for the creation of an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from racemic starting materials. nih.govacs.org The reaction proceeds through linear enolate intermediates, and a key aspect is the likely palladium-mediated interconversion of E/Z enolates to achieve high enantiomeric excess. acs.org

This enantioconvergent process is valuable for producing enantioenriched building blocks that can be further transformed into novel and complex molecules, such as spirocycles, for medicinal chemistry applications. nih.govacs.orgproquest.com The utility of this method has been demonstrated by scaling up the key allylic alkylation process and using the product in the synthesis of a novel, enantioenriched spirocycle containing a thietane 1,1-dioxide core. acs.org

Double Nucleophilic Displacements for Thietane Ring Formation

The formation of the thietane ring via double nucleophilic displacement is a classical and widely used method in organic synthesis. nih.govbeilstein-journals.org

Reactions of 1,3-Dihaloalkanes with Sodium Sulfide

One of the oldest and most straightforward methods for synthesizing the thietane ring is the reaction of 1,3-dihaloalkanes with a sulfide source, most commonly sodium sulfide (Na₂S). nih.govbeilstein-journals.orgwikipedia.org This reaction involves two sequential intermolecular Sₙ2 reactions, where the sulfide ion first displaces one halide, and the resulting thiolate then undergoes an intramolecular Sₙ2 reaction to displace the second halide, closing the four-membered ring. beilstein-journals.org

This method has been applied to a variety of substituted 1,3-dihaloalkanes to produce a range of thietane derivatives. nih.govbeilstein-journals.org For example, 2,2-bis(bromomethyl)propane-1,3-diol can be treated with sodium sulfide to form thietane-3,3-diyldimethanol, a precursor for thietanose nucleosides. nih.govbeilstein-journals.org Similarly, starting from a double-aldol condensation product, subsequent iodination and double displacement with sodium sulfide can yield a vinyl-substituted thietane. beilstein-journals.org While this method is well-established, the yields can sometimes be modest. wikipedia.org

Table 2: Examples of Thietane Synthesis via Double Nucleophilic Displacement

| Starting Material | Product |

|---|---|

| 1,3-Dibromopropane | Thietane |

| 3,5-Dichloropentan-2-ol | 1-(Thietan-2-yl)ethan-1-ol |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Thietane-3,3-diyldimethanol |

Intramolecular Nucleophilic Displacements

Intramolecular nucleophilic displacement is another fundamental strategy for the construction of the thietane ring. beilstein-journals.org This approach involves a molecule that contains both a nucleophilic sulfur atom (or a precursor) and a leaving group, typically separated by a three-carbon chain. The cyclization occurs through an intramolecular Sₙ2 reaction.

This strategy is versatile and can be initiated from various precursors. For instance, a common route involves the cyclization of 3-halo-1-propanethiols. The thiolate, generated in situ by the addition of a base, acts as the nucleophile, attacking the carbon bearing the halide to form the thietane ring.

Another variation involves the ring-opening of three-membered heterocycles like oxiranes or thiiranes, followed by an intramolecular cyclization. nih.govbeilstein-journals.orgresearchgate.net For example, an oxirane with a vicinal leaving group can undergo nucleophilic ring-opening, followed by an intramolecular displacement to form the thietane ring. nih.govbeilstein-journals.org This method has been used in the synthesis of complex molecules, such as D-ring-modified taxoids. nih.govbeilstein-journals.org The formation of the four-membered thietane ring in these intramolecular reactions is generally favored, despite the inherent ring strain, due to the proximity of the reacting groups. beilstein-journals.orgyoutube.com

From Halomethyloxirane Derivatives

The synthesis of this compound from halomethyloxirane derivatives is a multi-step process that typically begins with the formation of a thietane-3-ol intermediate, which is subsequently oxidized to the target aldehyde. The most common starting material for this route is a chloromethyloxirane, such as epichlorohydrin.

The initial step involves the reaction of the halomethyloxirane with a sulfur nucleophile to construct the four-membered thietane ring. A well-documented method for this transformation is the reaction of chloromethyloxirane with hydrogen sulfide in the presence of a base. nih.gov In this reaction, the base deprotonates hydrogen sulfide to form the hydrogensulfide anion (-SH). This anion then acts as a nucleophile, attacking the less sterically hindered carbon of the oxirane ring and causing it to open. Following a proton transfer, the resulting intermediate undergoes an intramolecular nucleophilic displacement, where the newly formed thiolate attacks the carbon bearing the halogen, leading to the closure of the thietane ring and the formation of thietane-3-ol. nih.gov

The subsequent step is the oxidation of the secondary alcohol, thietane-3-ol, to the corresponding aldehyde, this compound. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. While specific literature detailing the oxidation of thietane-3-ol to this compound is not abundant, standard and reliable oxidation protocols are applicable. Reagents such as Dess-Martin periodinane (DMP) are well-suited for this purpose. wikipedia.orgwikipedia.org The Dess-Martin oxidation is known for its mild reaction conditions, typically carried out at room temperature in a chlorinated solvent like dichloromethane, and its high chemoselectivity, which allows for the efficient conversion of secondary alcohols to ketones or aldehydes with minimal side reactions. wikipedia.orgwikipedia.orgcommonorganicchemistry.com

Ring Formation: Reaction of chloromethyloxirane with a sulfide source to yield thietane-3-ol.

Oxidation: Conversion of thietane-3-ol to this compound using a mild oxidizing agent.

Detailed Research Findings

The following tables provide a summary of the reaction steps, including reactants, reagents, and products.

Table 1: Synthesis of Thietane-3-ol from Chloromethyloxirane

| Reactant | Reagents | Product | Description | Reference |

|---|

Table 2: Proposed Oxidation of Thietane-3-ol to this compound

| Reactant | Reagent | Product | Description | Reference |

|---|

Reactivity and Transformation Pathways of Thietane 3 Carbaldehyde

Reactivity Governed by the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis, characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and a carbon substituent. In thietane-3-carbaldehyde, this substituent is the thietane (B1214591) ring. The reactivity of the aldehyde is primarily centered on the electrophilic nature of the carbonyl carbon, which arises from the significant electronegativity difference between carbon and oxygen. This polarity renders the carbon atom susceptible to attack by a wide array of nucleophiles. Additionally, the presence of a hydrogen atom on the carbonyl carbon facilitates oxidative transformations.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org

The general mechanism proceeds in two steps:

Nucleophilic attack on the carbonyl carbon.

Protonation of the resulting alkoxide intermediate.

Due to the presence of only one bulky substituent (the thietane ring) and a hydrogen atom, the carbonyl carbon of this compound is relatively unhindered and thus highly accessible to nucleophiles, making it more reactive than comparable ketones. libretexts.orgkhanacademy.org A variety of carbon and heteroatom nucleophiles can be employed to generate a diverse range of products. For instance, the reaction with Grignard reagents or organolithium reagents results in the formation of secondary alcohols, providing a valuable method for carbon-carbon bond formation.

| Nucleophile (Reagent) | Product Class | Resulting Functional Group |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | R-CH(OH)- |

| Organolithium Reagent (R-Li) | Secondary Alcohol | R-CH(OH)- |

| Cyanide (NaCN/HCN) | Cyanohydrin | NC-CH(OH)- |

| Hydride (NaBH₄, LiAlH₄) | Primary Alcohol | HO-CH₂- |

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation is a common and reliable reaction in organic synthesis.

The oxidation of this compound results in the formation of thietane-3-carboxylic acid. This reaction involves the conversion of the -CHO group into a -COOH group, representing a higher oxidation state of the carbon atom. Thietane-3-carboxylic acid and its derivatives are of interest in medicinal chemistry. nih.gov

A variety of oxidizing agents can effectively convert aldehydes to carboxylic acids. The choice of reagent often depends on the presence of other functional groups within the molecule and the desired reaction conditions (e.g., pH, solvent). Common and effective oxidizing agents include potassium permanganate (B83412), chromium-based reagents, and Tollens' reagent.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | A strong and inexpensive oxidant. |

| Chromic Acid (H₂CrO₄) - Jones Reagent (CrO₃ in acetone (B3395972)/H₂SO₄) | Acidic conditions, acetone solvent | A powerful oxidant, but chromium reagents are toxic. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849), mild heating | A mild oxidant; the formation of a silver mirror serves as a qualitative test for aldehydes. |

Aldehydes can be easily reduced to primary alcohols. This transformation is a fundamental reaction in organic synthesis, often achieved with high yields and selectivity.

The reduction of the aldehyde group in this compound yields thietane-3-methanol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond, converting the -CHO group into a -CH₂OH group. This provides a direct route to the corresponding primary alcohol, a versatile synthetic building block.

The most common method for this reduction is the use of metal hydride reagents. These reagents act as a source of hydride ions (H⁻), which function as the nucleophile in a nucleophilic addition to the carbonyl carbon.

| Reducing Agent | Typical Solvents | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., ethanol (B145695), methanol (B129727), water) | A mild and selective reagent, safe to handle. Does not typically reduce esters or carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic ethers (e.g., diethyl ether, THF) | A very powerful and reactive reducing agent. Reacts violently with protic solvents. Reduces a wide range of functional groups. |

| Catalytic Hydrogenation (H₂) | Various (e.g., ethanol, ethyl acetate) with a metal catalyst (e.g., Pt, Pd, Ni) | Can also reduce other functional groups like alkenes and alkynes. |

Table of Compounds

| Compound Name | Chemical Formula | Functional Group/Class |

|---|---|---|

| This compound | C₄H₆OS | Aldehyde |

| Thietane-3-carboxylic acid | C₄H₆O₂S | Carboxylic Acid |

| Thietane-3-methanol | C₄H₈OS | Primary Alcohol |

| Potassium Permanganate | KMnO₄ | Oxidizing Agent |

| Chromic Acid | H₂CrO₄ | Oxidizing Agent |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Oxidizing Agent |

| Sodium Borohydride | NaBH₄ | Reducing Agent |

| Lithium Aluminum Hydride | LiAlH₄ | Reducing Agent |

Reduction Reactions

Reducing Agents and Conditions

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (thietan-3-yl)methanol. This transformation is a standard reaction in organic synthesis and can be accomplished using a variety of common reducing agents. The choice of reagent and conditions depends on the desired selectivity and the presence of other functional groups in the molecule.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol or ethanol at room temperature. It is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides. Its reactions are typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and require careful quenching of the reaction mixture.

Table 1: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvents | Conditions | Product from this compound |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | (Thietan-3-yl)methanol |

Derivatization to Imines, Oximes, and Hydrazones

The carbonyl carbon of this compound is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orglibretexts.org This process is typically catalyzed by a small amount of acid and is often reversible. libretexts.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. The reaction rate is generally highest at a pH of around 5. libretexts.orglibretexts.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces this compound oxime. Oximes are often crystalline solids and are useful for the characterization and purification of aldehydes. libretexts.org

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazones. These derivatives are also frequently crystalline and stable. libretexts.orgmdpi.com

Table 2: Derivatization Products of this compound

| Reagent | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Thietan-3-yl-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Thietan-3-yl-CH=N-OH |

Reactivity of the Strained Thietane Ring System

The thietane ring is a four-membered heterocycle containing a sulfur atom. Like other small rings such as cyclobutane (B1203170) and oxetane (B1205548), the thietane ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain makes the thietane ring susceptible to ring-opening reactions, which serve as a thermodynamic driving force for its reactivity. solubilityofthings.com Both nucleophilic and electrophilic reagents can induce the cleavage of the carbon-sulfur bonds. nih.govacs.org

Nucleophilic Substitution Reactions on the Thietane Ring

The carbon atoms adjacent to the sulfur in the thietane ring are electrophilic sites that can be attacked by nucleophiles. This attack typically proceeds via an Sₙ2 mechanism, resulting in the opening of the strained ring. A wide variety of nucleophiles can effect this transformation. nih.govbeilstein-journals.org

Nucleophilic ring-opening is a characteristic reaction of thietanes. nih.gov Strong nucleophiles attack one of the ring carbons, leading to the cleavage of a C-S bond and the formation of a linear thiol or thioether derivative. The facility of these reactions is a direct consequence of the relief of ring strain. For instance, organometallic reagents, amines, and other strong nucleophiles can open the ring under relatively mild conditions. The reaction can be catalyzed by acids, which protonate the sulfur atom and make the ring more susceptible to nucleophilic attack.

In unsymmetrically substituted thietanes, such as derivatives of this compound, the question of regioselectivity arises: which of the two non-equivalent ring carbons will the nucleophile attack? The outcome is generally governed by a combination of steric and electronic factors. researchgate.net

For most Sₙ2-type reactions involving strong nucleophiles, the attack occurs at the less sterically hindered carbon atom. researchgate.net In the case of a 3-substituted thietane, the C-2 and C-4 positions are sterically similar unless there are other substituents on the ring. Therefore, nucleophilic attack is generally expected to occur at the C-2 or C-4 position, leading to the formation of a substituted 3-mercaptopropyl derivative. Electronic effects can play a more significant role when the reaction proceeds through a more carbocation-like transition state, for example, under strongly acidic conditions. researchgate.netmagtech.com.cn

Electrophilic Reactivity of the Thietane Ring

The sulfur atom in the thietane ring possesses lone pairs of electrons, making it a nucleophilic center. It can react with various electrophiles, such as alkyl halides or strong acids. rsc.org This initial attack forms a sulfonium (B1226848) ion, which is a key intermediate. The formation of the positively charged sulfonium ion further activates the strained ring, making it highly susceptible to subsequent nucleophilic attack and ring-opening. rsc.org For example, reaction with an electrophilic aryne in the presence of a nucleophile can lead to a three-component transformation resulting in structurally diverse thioethers. rsc.org This electrophile-activated ring-opening provides a versatile method for the functionalization of the thietane core.

Ring Expansion Reactions

The significant ring strain of the thietane core makes it susceptible to ring-opening and subsequent rearrangement or cyclization reactions, which can lead to the formation of larger, more stable heterocyclic systems. Thietanes can undergo ring expansions to produce five-, six-, and even seven-membered heterocyclic compounds. semanticscholar.orgresearchgate.net These transformations typically proceed through mechanisms involving insertion, or nucleophilic and electrophilic ring opening followed by cyclization. semanticscholar.orgresearchgate.net

While specific examples detailing the ring expansion of this compound are not extensively documented, the general reactivity of the thietane ring provides a basis for predicting its behavior. Electrophilic ring expansion is a primary pathway for thietanes. researchgate.net For instance, reactions with carbenes or nitrenes can lead to the formation of ylides, which then undergo rearrangements, such as the Stevens rearrangement, to yield larger rings like tetrahydrothiophenes or thiazolidines. researchgate.net The presence of the carbaldehyde group could influence the regioselectivity of these reactions, potentially directing the attack or participating in subsequent intramolecular reactions after the initial ring expansion event. The transformation of thietanes into these larger sulfur-containing heterocycles represents a key pathway in the synthesis of complex molecules. nih.govbeilstein-journals.org

Formation of Sulfoxides and Sulfones

The sulfur atom in the thietane ring is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a fundamental reaction in organosulfur chemistry and significantly alters the chemical and physical properties of the molecule, including its polarity, hydrogen bonding capacity, and conformational preferences. The oxidation proceeds in a stepwise manner, first yielding the sulfoxide and then, upon further oxidation, the sulfone.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final product. organic-chemistry.org Mild oxidants are typically used for the selective formation of sulfoxides, while stronger conditions are required to achieve the fully oxidized sulfone. The aldehyde group in this compound is also susceptible to oxidation; therefore, chemoselective oxidation of the sulfur atom is a critical consideration.

Table 1: Common Reagents for Sulfide (B99878) Oxidation

| Product | Reagent(s) | Typical Conditions |

| Sulfoxide | Sodium periodate (B1199274) (NaIO₄) | Methanol/Water |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to rt | |

| Hydrogen peroxide (H₂O₂) with catalyst | Various solvents | |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents, heat |

| Hydrogen peroxide (H₂O₂) | Acetic acid, heat | |

| Potassium permanganate (KMnO₄) | Acetone/Water, heat | |

| Urea-hydrogen peroxide (UHP) | Phthalic anhydride, ethyl acetate |

This table presents a selection of common laboratory reagents for the oxidation of sulfides. organic-chemistry.org

The resulting this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone) are valuable synthetic intermediates. The introduction of oxygen atoms at the sulfur center enhances the ring's stability towards certain reagents and activates adjacent positions for further functionalization.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com Aldehydes are frequent participants in MCRs, typically acting as the electrophilic component that initiates a cascade of bond-forming events.

Given its aldehyde functionality, this compound is a potential substrate for a variety of well-known MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, which are cornerstones of heterocyclic synthesis. nih.gov For example, in a Biginelli-type reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. The incorporation of the thietane moiety into such scaffolds could generate novel chemical entities with potential applications in medicinal chemistry. While the application of this compound in MCRs is not yet widely reported, its structure suggests it could serve as a valuable building block in this field.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the formation of complex molecular architectures. The reactivity of this compound can be harnessed and directed through various catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a vast range of cross-coupling reactions (e.g., Suzuki, Heck, Stille) and C-H functionalization processes. mdpi.comcore.ac.uk However, the direct participation of this compound in palladium-catalyzed reactions is an area that remains largely unexplored in the scientific literature. Potential reaction pathways could involve the activation of C-H bonds adjacent to the sulfur atom or reactions that proceed via ring-opening of the strained heterocycle. The development of such transformations would represent a significant expansion of thietane chemistry.

Lewis and Brønsted acids are fundamental catalysts that can activate both the thietane ring and the aldehyde functionality, opening distinct reactive pathways.

Catalysis can be directed at the thietane ring itself. Studies on related 3-substituted thietane derivatives, such as 3-aryl-thietan-3-ol dioxides, have shown that Lewis acids (e.g., Ca(II) salts) and Brønsted acids can promote the formation of a carbocation at the C3 position. acs.orgnih.gov This highly reactive intermediate can then be trapped by a wide range of arene, thiol, and alcohol nucleophiles to generate 3,3-disubstituted thietane dioxides. acs.orgnih.gov This demonstrates the utility of acid catalysis for forming new C-C, C-S, and C-O bonds at the C3 position of the thietane ring.

Alternatively, acid catalysis can activate the aldehyde group. It is a well-established principle that Lewis and Brønsted acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. researchgate.netnih.gov This activation is the basis for numerous classic and modern organic reactions, including aldol (B89426) reactions, cyanohydrin formation, Prins reactions, and asymmetric propargylations. nih.gov For this compound, this pathway would involve the acid-catalyzed addition of various nucleophiles to the aldehyde, leaving the thietane ring intact.

The interplay between these two modes of activation—ring versus aldehyde—would depend on the specific catalyst, substrate, and reaction conditions, offering a rich field for methodological development.

Table 2: Potential Acid-Catalyzed Reactions of this compound

| Catalyst Type | Site of Activation | Potential Reaction Type(s) | Potential Product(s) |

| Lewis Acid | Aldehyde Carbonyl | Hosomi-Sakurai allylation, Carbonyl-ene | Homoallylic alcohol |

| Brønsted Acid | Aldehyde Carbonyl | Acetal formation, Asymmetric propargylation | Acetal, Homopropargylic alcohol |

| Lewis/Brønsted Acid | C3 of Thietane Ring | Friedel-Crafts alkylation (on a derivative) | 3-Aryl-3-substituted thietane |

This table outlines potential reaction pathways based on established principles of acid catalysis in organic chemistry. acs.orgnih.govnih.gov

Advanced Spectroscopic and Computational Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of thietane-3-carbaldehyde is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) is anticipated to be the most deshielded, appearing as a singlet or a narrow triplet in the downfield region of the spectrum, typically between δ 9-10 ppm. jove.comlibretexts.org This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group. jove.com

The proton at the C3 position, being adjacent to the aldehyde group, would also be deshielded and is expected to resonate as a multiplet. The methylene (B1212753) protons on the thietane (B1214591) ring (at C2 and C4) would likely appear as complex multiplets in the upfield region of the spectrum, generally between δ 2.5-4.5 ppm, characteristic of protons in a strained four-membered ring system. The specific splitting patterns would be influenced by geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.0 - 10.0 | s or t |

| H3 | 3.5 - 4.5 | m |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and cyclic systems. Actual experimental values may vary.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is the most prominent feature, expected to appear significantly downfield in the range of δ 190-215 ppm. libretexts.org The C3 carbon, directly attached to the aldehyde, would also be deshielded. The C2 and C4 carbons of the thietane ring are expected to resonate at higher field compared to the C3 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 215 |

| C3 | 50 - 65 |

Note: These are predicted values based on typical ranges for aldehyde and thietane carbons.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the H3 proton and the methylene protons at C2 and C4. This would confirm the connectivity within the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the aldehydic proton to the carbonyl carbon, the H3 proton to the C3 carbon, and the methylene protons to their respective carbons (C2 and C4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the aldehydic proton would be expected to show a correlation to the C3 carbon. The H3 proton would likely show correlations to the carbonyl carbon and the C2 and C4 carbons.

In the absence of extensive experimental data, computational methods serve as a powerful predictive tool. Quantum chemical calculations can be used to predict NMR chemical shifts and coupling constants. These theoretical predictions can then be compared with any available experimental data to validate the proposed structure. This cross-validation approach is particularly valuable for novel or rare compounds where empirical data is scarce.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the aldehyde group. A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of a saturated aldehyde. orgchemboulder.comlibretexts.orgopenstax.org Additionally, two weaker bands, characteristic of the C-H stretch of the aldehyde group, are expected to appear around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org The presence of the thietane ring would be indicated by C-S stretching vibrations, which typically appear in the fingerprint region of the spectrum, and C-H stretching vibrations of the methylene groups around 2850-2960 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (C₄H₆OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (102.16 g/mol ).

The fragmentation pattern would likely be influenced by the presence of both the aldehyde group and the thietane ring. Common fragmentation pathways for aldehydes include α-cleavage, which would involve the loss of the hydrogen atom from the carbonyl group (resulting in an [M-1]⁺ peak) or the loss of the entire CHO group (resulting in an [M-29]⁺ peak). jove.commiamioh.edulibretexts.org The strained thietane ring could also undergo fragmentation, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). The relative abundance of these fragment ions would provide further structural clues.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 102 | [C₄H₆OS]⁺ (Molecular Ion) |

| 101 | [C₄H₅OS]⁺ (Loss of H) |

| 73 | [C₃H₅S]⁺ (Loss of CHO) |

Note: The fragmentation pattern is a prediction and the actual observed fragments and their relative intensities can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound (C₄H₆OS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S).

In a typical HRMS experiment, the molecule is ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive ion mode.

Analysis of related thietane derivatives, such as thietan-3-ols, has shown that fragmentation can occur, leading to characteristic daughter ions. In some instances, the ionization process may induce fragmentation to generate a carbocation, where a loss of a functional group is observed. For example, in the mass spectrometry of thietan-3-ols, the [M – OH]⁺ ion is often detected. acs.org By analogy, this compound might exhibit a loss of the formyl group ([M-CHO]⁺) or other ring-opening fragmentation pathways under certain conditions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₄H₆OS⁺ | 102.0190 |

| [M+H]⁺ | C₄H₇OS⁺ | 103.0267 |

| [M+Na]⁺ | C₄H₆OSNa⁺ | 125.0088 |

This table presents theoretical exact mass values, which would be compared against experimental data for elemental composition confirmation.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The vibrational modes of this compound are influenced by its puckered four-membered ring and the attached aldehyde group.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a distinct, though weaker, band between 2700 and 2900 cm⁻¹.

The vibrations of the thietane ring itself are more complex. The C-S bond stretching vibrations in aliphatic sulfur compounds generally occur in the 600-800 cm⁻¹ range. The puckered nature of the thietane ring will also give rise to characteristic ring puckering and deformation modes. The CH₂ groups of the ring will exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and scissoring/bending vibrations near 1465 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Aldehyde | 1720 - 1740 |

| C-H Stretch | Aldehyde | 2700 - 2900 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| CH₂ Bend | Aliphatic (CH₂) | ~1465 |

| C-S Stretch | Thietane Ring | 600 - 800 |

| Ring Puckering | Thietane Ring | Lower frequency region |

These are predicted frequency ranges based on known data for related functional groups and heterocyclic systems.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful complementary approach to experimental methods, providing detailed information about molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost.

Geometry optimization is a computational procedure to find the lowest energy arrangement of atoms in a molecule. lupinepublishers.com For this compound, DFT calculations would predict the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. Studies on similar 3-substituted thietanes have shown that the four-membered ring is not planar but puckered. acs.org The degree of puckering is influenced by the nature and orientation of the substituent at the C3 position. The aldehyde group can exist in different conformations relative to the ring, and geometry optimization can determine the most stable conformer. For instance, X-ray diffraction analysis of 3-hydroxy-3-(p-tolyl)thietane 1,1-dioxide revealed a puckered thietane dioxide ring. acs.org

Table 3: Representative Calculated Geometrical Parameters for a Puckered Thietane Ring

| Parameter | Description | Typical Calculated Value |

| C-S Bond Length | Carbon-Sulfur bond distance | ~1.85 Å |

| C-C Bond Length | Carbon-Carbon bond distance | ~1.55 Å |

| C-S-C Bond Angle | Angle within the ring | ~78° |

| Puckering Angle | Dihedral angle defining the ring pucker | 20° - 30° |

These values are representative and would be specifically calculated for this compound in a DFT study.

DFT calculations provide detailed information about the electronic structure of a molecule, including the energies and shapes of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atom, while the LUMO is expected to be localized on the π* orbital of the carbonyl group.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the sulfur atom |

| LUMO | -1.2 | Primarily localized on the C=O group |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability |

These are hypothetical energy values to illustrate the output of an electronic structure analysis.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. imist.maresearchgate.net This method, typically employed with DFT, calculates the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

GIAO NMR calculations can be particularly useful for assigning complex spectra and for studying conformational effects on chemical shifts. For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for the protons and carbons of the thietane ring and the aldehyde group. The predicted shifts would be sensitive to the ring puckering and the orientation of the formyl substituent, providing a means to correlate the calculated low-energy conformation with experimental NMR data. The reliability of the GIAO method for predicting chemical shifts in heterocyclic compounds has been well-established. researchgate.net

Table 5: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts using GIAO-DFT

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 198.5 | (To be determined) |

| C3 (CH) | 55.2 | (To be determined) |

| C2/C4 (CH₂) | 35.8 | (To be determined) |

The predicted chemical shifts are illustrative examples of what a GIAO-DFT calculation might yield.

Conformational Analysis of Thietane Ring Puckering

The four-membered thietane ring is not planar and exists in puckered conformations. This puckering is a result of the balance between ring strain, which favors planarity, and torsional strain, which is minimized in a puckered state. The conformation of the thietane ring can be described by a double-well potential energy curve along the ring-puckering coordinate. researchgate.net For the parent thietane molecule in its ground electronic state (S₀), quantum chemical calculations have been used to model this potential. These calculations assume an interconversion barrier of 274 cm⁻¹ and a ring puckering angle of 26°. researchgate.net

The substitution on the thietane ring, particularly at the 3-position, significantly influences the ring's conformation. The nature and orientation of the substituent dictate the preferred puckering angle and the energy barrier between conformations. For instance, studies on related 3-substituted thietane derivatives, such as thietane dioxides, provide insight into these effects. An X-ray diffraction analysis of a 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed a puckered ring with an angle of 29.4°. acs.org In contrast, 3,3-diarylthietane dioxides exhibit less puckering, with angles of 14.0° and 16.9°. acs.org This demonstrates that the size and electronic properties of the substituent at the C3 position directly modulate the geometry of the thietane ring. In other similar heterocyclic rings, such as 3-chloro-1,3-thiaphosphetane 3-oxide, computational studies have shown that the ring puckering potential energy curves correspond to a pseudo-axial configuration with a puckering angle of about 15–20°. researchgate.net

| Compound | Puckering Angle (°) | Interconversion Barrier (cm⁻¹) | Method |

|---|---|---|---|

| Thietane (Parent) | 26 | 274 | Quantum Chemical Calculation researchgate.net |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 | Not specified | X-ray Diffraction acs.org |

| 3,3-Diarylthietane 1,1-dioxide | 14.0 - 16.9 | Not specified | X-ray Diffraction acs.org |

| 3-Chloro-1,3-thiaphosphetane 3-oxide | ~15 - 20 | Not specified | DFT/ab initio Calculation researchgate.net |

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations into reactions involving thietanes often focus on understanding the transition states that govern the formation of the four-membered ring. For example, in the photochemical [2+2] cycloadditions of triplet aromatic thiones with allenes to form thietanes, the reaction mechanism involves the interaction of the excited triplet state of the thione with the π-bond of the allene (B1206475). nih.gov While specific transition state analyses for reactions of this compound are not extensively detailed, the principles from related syntheses are applicable. The formation of the thietane ring proceeds through a transition state where new carbon-sulfur bonds are formed. The stereochemistry and regiochemistry of the final product are determined by the geometry and energy of this transition state. Computational modeling is a key tool for elucidating these structures, providing insight into bond lengths, angles, and the electronic nature of the species involved in the rate-determining step of the reaction.

The kinetics and thermodynamics of reactions involving thietane derivatives are crucial for controlling reaction outcomes and optimizing product yields. acs.orgnih.gov Reaction conditions, particularly temperature, can shift the balance between kinetically and thermodynamically controlled products. acs.orgnih.gov

In studies on the synthesis of 3,3-disubstituted thietane dioxides from 3-hydroxythietane dioxide precursors, it was observed that elevated temperatures were beneficial. acs.org For example, the reaction of a model substrate at 110 °C resulted in a quantitative conversion and a 93% isolated yield of the desired product, while significantly minimizing the formation of a thiete dioxide side product. acs.org This indicates that while the side product may be formed faster at lower temperatures (kinetic control), the desired product is more stable at higher temperatures (thermodynamic control), allowing for the conversion of any side product back to the intermediate carbocation. acs.org

| Reaction Type | Observation | Governing Factor | Reference |

|---|---|---|---|

| Synthesis of 3,3-disubstituted thietane dioxides | Increased temperature (110 °C) improved yield to 93% and minimized side products. | Thermodynamic Control acs.org | |

| Formation of thietanes from allenes and thiones | Electron-donating substituents on the allene enhanced the overall reaction rate. | Kinetic Control (Electronic Effects) nih.gov |

Thietane 3 Carbaldehyde As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Sulfur-Containing Heterocycles

The strained thietane (B1214591) ring can undergo various reactions, including ring-expansion, making it a potential precursor for larger heterocyclic systems. nih.gov These transformations are key to accessing a wider array of molecular architectures from a simple four-membered starting material.

Direct, well-documented synthetic routes for the conversion of thietane-3-carboxylic acid (the oxidized form of thietane-3-carbaldehyde) into five-membered aromatic heterocycles such as thiophenes, pyrroles, and thiazoles are not extensively reported in the chemical literature. The synthesis of these heterocycles typically follows established methodologies like the Paal-Knorr, Hantzsch, or Fiesselmann syntheses, which utilize different precursor molecules. researchgate.net

However, the chemical literature describes ring-expansion reactions of thietanes to form larger five-, six-, or seven-membered heterocyclic compounds. nih.gov These reactions can proceed through various mechanisms, including electrophilic ring expansion, where the thietane reacts with carbenes or nitrenes, followed by a rearrangement. nih.gov While specific examples starting from thietane-3-carboxylic acid to yield thiophenes or thiazoles are not detailed, this general reactivity highlights the potential of the thietane scaffold to serve as a precursor to more complex heterocyclic systems.

Thietane moieties are integral components of various spirocyclic and fused ring systems, which are of significant interest in medicinal chemistry. nih.gov The construction of these complex architectures often involves building the thietane ring onto an existing molecular scaffold.

One established method for creating spirothietanes is through photochemical [2+2] cycloaddition reactions. beilstein-journals.org For instance, the UV light-induced reaction of thiones (C=S compounds) with cyclic alkenes can yield spirothietane derivatives in good yields. beilstein-journals.org Another powerful strategy is the double displacement cyclic thioetherification. This approach was utilized in the synthesis of thietane-containing spironucleosides, where a dimesylate derivative of a glucofuranose was reacted with sodium sulfide (B99878) (Na₂S) to form the spirothietane ring. nih.gov Similarly, this strategy has been applied to the synthesis of spirothietane-quinolizidines, which serve as key intermediates for natural product synthesis. nih.gov

Fused ring systems containing a thietane are also synthetically accessible. For example, thietane-fused nucleosides have been prepared from anhydro-ribofuranoside precursors. nih.gov The process involves the opening of an oxirane ring by a thiolate, which then undergoes intramolecular cyclization to form the fused thietane ring structure. nih.gov

Role in the Synthesis of Biologically Relevant Molecular Architectures

The thietane ring is increasingly recognized as a valuable structural motif in the design of biologically active molecules. researchgate.net Its unique properties, including polarity and three-dimensional structure, can favorably influence the physicochemical and pharmacological profiles of drug candidates. researchgate.net

Thietane derivatives are found in a range of compounds with pharmaceutical and agrochemical applications. nih.govacs.org The thietane scaffold serves as an important intermediate for molecules with diverse biological activities, from anticancer to antiviral agents. nih.govbeilstein-journals.org

Notable examples include:

Anticancer Agents: Analogues of the anticancer drug docetaxel (B913) (Taxotere®) have been synthesized where the oxetane (B1205548) D-ring is replaced by a thietane ring. nih.gov This modification is explored to study structure-activity relationships and potentially improve the drug's profile. nih.gov

NMDA Receptor Modulators: 3-Aminothietane-3-carboxylic acid, which can be synthesized from thietan-3-ol (B1346918), has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders. nih.gov

PI3K Inhibitors: A thietane-containing candidate for a PI3K (phosphoinositide 3-kinase) inhibitor has been synthesized, demonstrating the ring's utility in modern drug discovery programs. nih.gov

Pesticides: The structural motif is also present in certain pesticides, highlighting its relevance in the agrochemical industry. nih.gov

The synthesis of these complex molecules often relies on the availability of functionalized thietane precursors, such as those derived from thietan-3-one (B1315229). acs.orgnih.gov

Thietane-containing nucleosides, known as thietanose nucleosides, are analogues of biologically important molecules and have been synthesized and evaluated for their antiviral properties, including against HIV and Herpes Simplex Virus (HSV). nih.gov The synthesis of these molecules showcases the utility of thietane building blocks.

Several synthetic strategies have been developed to access these complex structures. One common method involves a stepwise nucleophilic displacement, often starting from chiral precursors like D-xylose, to construct the thietane ring with the correct stereochemistry. beilstein-journals.org Another approach utilizes the intramolecular ring-opening of an epoxide by a sulfur nucleophile to form a fused thietane ring onto a furanose sugar moiety. nih.gov

The table below summarizes a synthetic approach to a thietane-fused nucleoside.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Methyl 2,3-anhydro-α-D-ribofuranoside | 1. Thiolacetic acid, Mitsunobu reaction; 2. Hydrolysis | 3,5-Anhydro-3-thiopentofuranoside | Introduction of sulfur and formation of the thietane ring via intramolecular nucleophilic ring-opening of the oxirane. nih.gov |

| 2 | Dimesylated thiol precursor | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Mesylated thietane-fused nucleoside | Intramolecular cyclization via double displacement to form the thietane ring. beilstein-journals.org |

| 3 | Mesylated thietane-fused nucleoside | 1. Benzoic acid, CsF; 2. Aminolysis | Final thietane-fused nucleoside | Deprotection and functionalization to yield the target nucleoside analogue. beilstein-journals.org |

Applications in Materials Science

While the use of this compound in materials science is less documented than in medicinal chemistry, thietanes, in general, offer significant potential in polymer chemistry. solubilityofthings.com The strain energy of the four-membered ring makes them suitable monomers for ring-opening polymerization (ROP). thieme-connect.de

Ring-opening polymerization of thietane derivatives can lead to poly(thioethers), which are polymers with a sulfur atom in the backbone. These materials can possess unique properties, such as high refractive indices and metal-coordinating capabilities, making them potentially useful for optical materials or specialized coatings. The aldehyde functionality of this compound could also be utilized for post-polymerization modification, allowing for the creation of functional materials with tailored properties. While specific polymers derived from this compound are not widely reported, the fundamental reactivity of the thietane ring points to its potential as a monomer for developing novel sulfur-containing polymers. researchgate.netsolubilityofthings.com

Development of Thietane-Based Materials for Coatings and Adhesives

The incorporation of the thietane motif into polymers can significantly influence their physical and chemical properties, making them suitable for specialized applications in coatings and adhesives. The sulfur atom and the compact, rigid structure of the thietane ring can enhance properties such as refractive index, thermal stability, and adhesion.

Research in this area often involves the synthesis of monomers derived from thietane structures, which are then polymerized. For instance, thietane-containing polyols or epoxides can be synthesized and subsequently used in the formulation of polyurethanes or epoxy resins. These polymers can exhibit improved adhesion to various substrates due to the coordinating ability of the sulfur atom with surfaces. While direct polymerization of this compound is not common, it serves as a crucial starting material for creating these functionalized monomers. For example, the aldehyde can be reduced to the corresponding alcohol, thietan-3-ylmethanol, which can then be incorporated into polyester (B1180765) or polyether chains.

The development of functional silane-based coatings for materials like cotton fabrics highlights a relevant approach where organosilanes are used to create hydrophobic surfaces. mdpi.com A similar strategy could be envisioned for thietane-based monomers, where a derivative of this compound is functionalized with a silane (B1218182) group. Such a monomer could then be used in sol-gel processes to create hybrid organic-inorganic coatings with unique properties imparted by the thietane ring.

Table 1: Potential Thietane-Derived Monomers for Polymer Synthesis

| Monomer Precursor | Functionalization Reaction | Resulting Monomer | Potential Polymer Application |

|---|---|---|---|

| This compound | Reduction (e.g., with NaBH₄) | Thietan-3-ylmethanol | Polyurethanes, Polyesters, Polyacrylates |

| This compound | Grignard Reaction | 3-(1-hydroxyalkyl)thietane | Epoxy Resins (after conversion to epoxide) |

Stereoselective and Enantioselective Synthesis Utilizing this compound Derivatives

The thietane ring, while not planar, can serve as a scaffold to direct the stereochemical outcome of reactions on its substituents. This compound and its derivatives are valuable starting points for stereoselective and enantioselective synthesis, enabling access to chiral molecules with specific three-dimensional arrangements.

One approach involves the use of chiral catalysts in reactions involving the aldehyde group. For example, enantioselective aldol (B89426) or allylation reactions starting from this compound can produce derivatives with controlled stereochemistry at the newly formed carbinol center. These reactions provide access to a range of thietane derivatives with defined stereochemistry. researchgate.net

Furthermore, the thietane ring itself can be constructed in a stereoselective manner. Photochemical [2+2] cycloadditions, known as the thia-Paternò-Büchi reaction, can be used to form substituted thietanes with a high degree of regio- and stereoselectivity. beilstein-journals.org While this method synthesizes the ring itself, the principles of stereocontrol can be applied to subsequent modifications of derivatives like this compound. For instance, a pre-existing stereocenter on a reactant can direct the formation of a specific diastereomer during the synthesis of a more complex thietane-containing molecule. nih.gov

Table 2: Examples of Stereoselective Reactions

| Starting Material | Reaction Type | Reagent/Catalyst | Product Type | Stereochemical Control |

|---|---|---|---|---|

| This compound | Asymmetric Allylation | Chiral Boron Reagent | 3-(1-hydroxybut-3-en-1-yl)thietane | Enantioselective |

| This compound | Asymmetric Aldol Reaction | Proline Catalyst | 3-(1-hydroxy-2-nitroethyl)thietane | Diastereo- and Enantioselective |

Advanced Derivatization Strategies

The aldehyde functional group and the thietane ring are both sites for further chemical modification, allowing for a wide range of advanced derivatization strategies.

This compound can be readily converted into corresponding amides and esters, which are fundamental linkages in many biologically active molecules and materials. The most common route involves a two-step process: oxidation of the aldehyde to thietane-3-carboxylic acid, followed by a coupling reaction.

Oxidation and Coupling: The aldehyde is first oxidized using standard reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting thietane-3-carboxylic acid can then be activated and coupled with an amine or an alcohol. Common coupling agents for amide formation include dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). masterorganicchemistry.com For esterification, acid-catalyzed methods like the Fischer esterification can be employed.

Direct Conversion: Alternatively, methods for the direct oxidative conversion of aldehydes to esters and amides can be utilized. researchgate.net For example, reacting this compound with an amine in the presence of an oxidizing agent can yield the corresponding amide in a single step. This approach avoids the isolation of the carboxylic acid intermediate. The reaction of esters with amines or ammonia (B1221849) can also produce amides, often requiring heat. masterorganicchemistry.comnih.gov

Table 3: Synthesis of Amides and Esters from this compound

| Derivative | Synthesis Method | Reagents |

|---|---|---|

| Thietane-3-carboxamide | Two-step: Oxidation then Amidation | 1. KMnO₄2. SOCl₂, then NH₃ |

| Ethyl thietane-3-carboxylate | Two-step: Oxidation then Esterification | 1. Jones Reagent2. Ethanol (B145695), H₂SO₄ (cat.) |

Introducing substituents at the C2 and C4 positions of the thietane ring, which already bears a group at C3, is a key strategy for creating diverse molecular architectures. The methods for achieving such substitution patterns often depend on the synthetic route used to form the thietane ring itself. beilstein-journals.org

Traditional methods involving the reaction of 1,3-dihaloalkanes with a sulfide source are generally more suitable for preparing 3-monosubstituted or 3,3-disubstituted thietanes. beilstein-journals.org Achieving C2 or C4 substitution often requires alternative strategies due to steric hindrance in substitution steps. nih.gov

One effective method is through cycloaddition reactions. For example, the photochemical [2+2] cycloaddition of a thioketone with an appropriately substituted alkene can directly generate a multi-substituted thietane ring with substituents at various positions, including C2 and C4. nih.gov

Another approach involves the functionalization of a pre-formed thietane derivative. For instance, deprotonation of a thietane-3-one derivative at the C2 or C4 position with a strong base, followed by reaction with an electrophile, can introduce a substituent. While this is more commonly performed on related systems, the principles can be adapted. Recent work on 3,3-disubstituted thietane dioxides has shown that carbocations can be formed on the 4-membered ring, allowing for direct coupling with arenes, thiols, and alcohols, demonstrating that C-C, C-S, and C-O bonds can be formed on the intact ring. acs.orgnih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

While classical methods for thietane (B1214591) synthesis exist, such as the reaction of 1,3-dihalides with sulfide (B99878) ion, future efforts will likely concentrate on developing more efficient, sustainable, and scalable routes to thietane-3-carbaldehyde and its derivatives. nih.govbeilstein-journals.orgthieme-connect.de Traditional approaches often require harsh conditions and may not be suitable for producing highly functionalized thietanes due to side reactions. nih.gov

Key areas for future development include:

Catalytic Methods: Exploring transition-metal-catalyzed or organocatalyzed cyclization reactions could provide milder and more selective pathways. Building on existing knowledge of synthesizing 3,3-disubstituted thietane dioxides via catalytic generation of carbocationic intermediates could be a fruitful avenue. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents, reagents, and energy sources is paramount. For instance, adapting methods like the reaction of halomethyloxiranes with hydrogen sulfide in the presence of a base could be optimized for sustainability. nih.govbeilstein-journals.org